

Application Notes and Protocols: Zosuquidar In Vivo Dosing and Administration in Mice

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Compound of Interest

Compound Name: ZOSUQUIDAR

Cat. No.: B1143077

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Introduction

Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a critical ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] By competitively binding to the substrate-binding domain of P-gp, **zosuquidar** blocks the efflux of various chemotherapeutic agents, thereby increasing their intracellular concentration and restoring sensitivity in resistant tumor cells.[2][3] Unlike previous generations of P-gp inhibitors, **zosuquidar** exhibits high selectivity with minimal interaction with other ABC transporters or cytochrome P450 enzymes, reducing the likelihood of pharmacokinetic interactions with co-administered drugs.[2][4] These characteristics make it an invaluable tool for preclinical in vivo studies aimed at overcoming MDR.

These application notes provide comprehensive protocols for the formulation, dosing, and administration of **zosuquidar** in mouse models, based on established research. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Data Presentation: Zosuquidar Dosing Regimens in Mice

The following tables summarize quantitative data from various in vivo mouse studies, offering a reference for experimental design.

Table 1: Intraperitoneal (i.p.) Administration of **Zosuquidar** in Mice

Mouse Strain	Zosuquidar Dose (mg/kg)	Dosing Schedule	Co-administered Drug (Dose)	Vehicle	Key Findings	Reference
Not Specified	1, 3, 10, 30	Once daily for 5 days	Doxorubicin (1 mg/kg)	Not Specified	Significantly increased survival and life span compared to Doxorubicin alone. [1][5]	[1][5]

| Male and Female | 30 | Single dose, 1 hour before talinolol | Talinolol (20 mg/kg) | Not Specified | Increased plasma and liver concentrations of talinolol. [\[1\]\[6\]](#) | [\[1\]\[6\]\[7\]](#) |

Table 2: Intravenous (i.v.) Administration of **Zosuquidar** in Mice

Mouse Strain	Zosuquidar Dose (mg/kg)	Dosing Schedule	Co-administered Drug (Dose)	Vehicle	Key Findings	Reference
Wild-type	20	Single dose, 10 min or 1 hr before paclitaxel	Paclitaxel	Not Specified	Increased paclitaxel levels in the brain by 5.6-fold (10 min prior) and 2.1-fold (1 hr prior).[8]	[8][9]
BALB/c	90	Daily	Anti-PD-1 (5 mg/kg, i.v., twice a week)	Not Specified	Suppressed tumor growth in a syngeneic mouse model.[1]	[1]

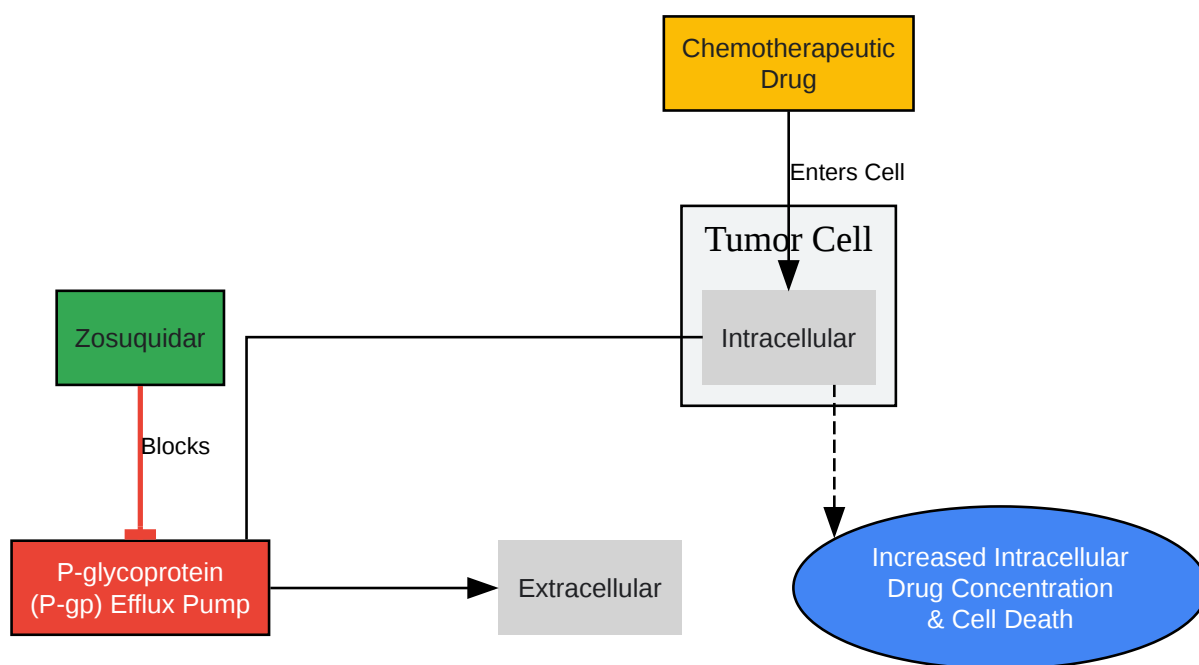
| NSG (humanized) | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a humanized xenograft model.[1] |[1] |

Table 3: Oral (p.o.) Administration of **Zosuquidar** in Mice

Mouse Strain	Zosuquidar Dose (mg/kg)	Dosing Schedule	Co-administered Drug (Dose)	Vehicle	Key Findings	Reference
Wild-type	25 and 80	Single dose, 1 hour before i.v. paclitaxel	Paclitaxel	Not Specified	Resulted in 3.5-fold and 5-fold higher paclitaxel levels in the brain, respectively.[8]	[8][9]
Nude Mice	90	Daily for 10 days	N/A	Not Specified	Remarkably decreased the expression of PD-L1 in tumors.[10]	[10]

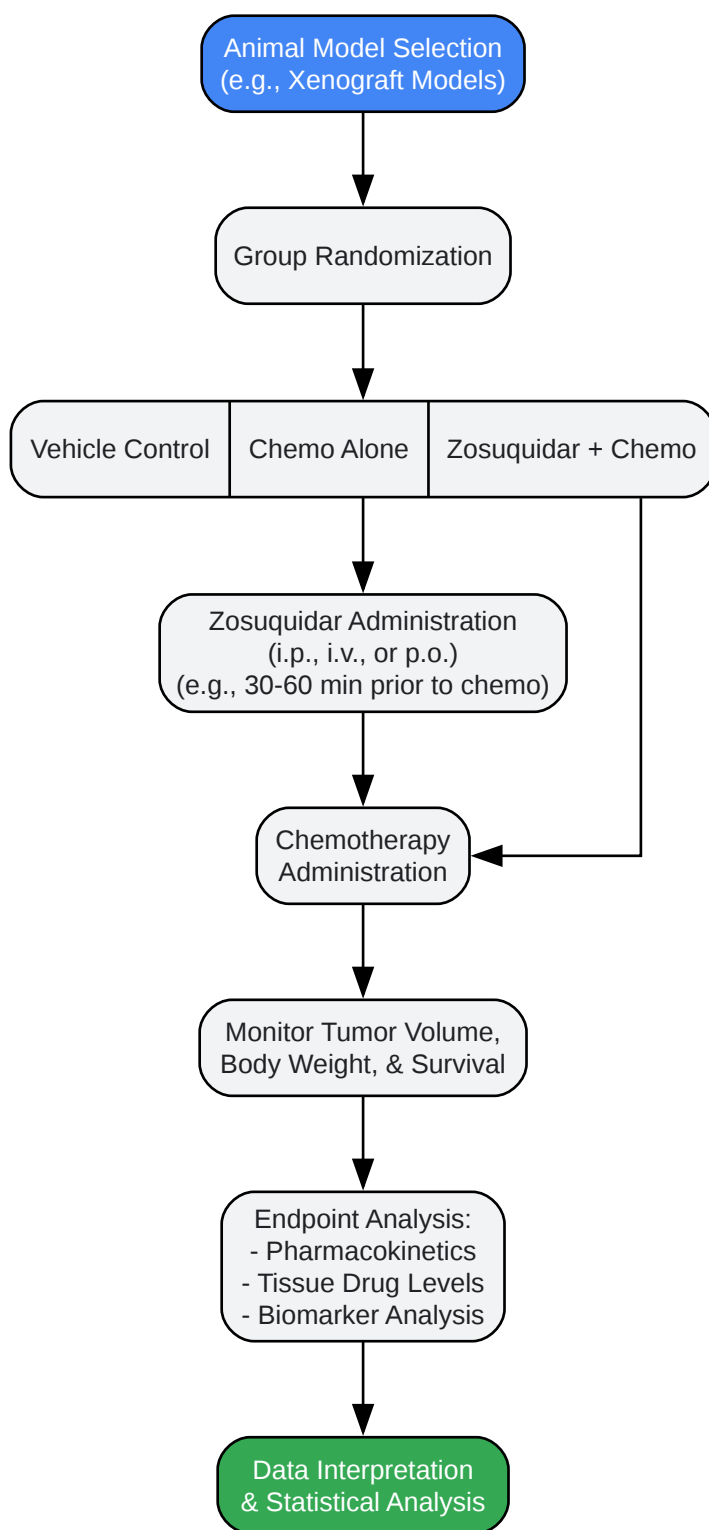
| BALB/c | 90 | Daily for 10 days | N/A | Not Specified | Reduced mPD-L1 expression and exhibited anti-tumor activity in the CT26 mouse model.[10] |[10] |

Visualizations



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Mechanism of P-gp drug efflux and its inhibition by **Zosuquidar**.



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General experimental workflow for an in vivo mouse study with **Zosuquidar**.

Experimental Protocols

Formulation and Vehicle Preparation

Proper solubilization of **zosuquidar** trihydrochloride is essential for accurate and consistent dosing. Fresh preparation of dosing solutions is recommended as the compound may be unstable in solution.^[1] Always ensure the final formulation is a clear solution. If precipitation occurs, adjustments to vehicle composition or drug concentration may be needed.

A. 20% Ethanol-Saline Solution^[1]

- Dissolve the required amount of **zosuquidar** trihydrochloride in 100% ethanol to create a concentrated stock solution.
- Dilute the stock solution with sterile saline (0.9% NaCl) to achieve a final concentration of 20% ethanol.
- Example: To prepare 1 ml of a 20% ethanol-saline vehicle, mix 200 µl of 100% ethanol (containing the dissolved drug) with 800 µl of sterile saline.
- The final drug concentration should be calculated based on the desired dose (mg/kg) and a standard injection volume for the chosen route.

B. 10% DMSO / 90% (20% SBE-β-CD in Saline)^[1] This vehicle is suitable for compounds with poor aqueous solubility. SBE-β-CD (Captisol®) acts as a solubilizing agent.

- First, prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
- Dissolve the required amount of **zosuquidar** trihydrochloride in DMSO to create a stock solution.
- Slowly add the DMSO stock solution to the 20% SBE-β-CD in saline solution, ensuring the final concentration of DMSO does not exceed 10%.
- Example: To prepare 1 ml of the final vehicle, mix 100 µl of the **zosuquidar**-DMSO stock with 900 µl of the 20% SBE-β-CD in saline.

Administration Protocols

A. Intraperitoneal (i.p.) Injection[1][11]

- Materials: Sterile syringes (0.3 – 1.0 ml), sterile needles (27-30 G, 1/2" or smaller), 70% isopropyl alcohol swabs, appropriate animal restrainer.
- Procedure:
 - Gently restrain the mouse by the scruff of the neck, exposing the abdomen.
 - Tilt the mouse so its head points downwards, which helps move abdominal organs away from the injection site.
 - Wipe the injection site in the lower right quadrant of the abdomen with an alcohol swab.
 - Insert the needle at a 30-45° angle.
 - Gently aspirate to ensure no urine or intestinal contents are withdrawn.
 - If the aspiration is clear, slowly inject the prepared **zosuquidar** solution.
 - Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.

B. Intravenous (i.v.) Injection (Lateral Tail Vein)[1][11]

- Materials: Sterile syringes (0.3 – 1.0 ml), sterile needles (27-30 G, 1/2" or smaller), 70% isopropyl alcohol swabs, a mouse restrainer, and a heat lamp (optional, for vein dilation).
- Procedure:
 - Place the mouse in a restrainer to secure the body and expose the tail.
 - Warming the tail with a heat lamp can help dilate the lateral veins, making them more visible.
 - Disinfect the tail with an alcohol swab.
 - Identify one of the lateral tail veins. Immobilize the tail gently.

- With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the tail. A small flash of blood in the needle hub may indicate successful insertion.
- Slowly administer the **zosuquidar** solution. If significant resistance is met or a blister forms, the needle is not in the vein.
- After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
- Return the mouse to its cage and monitor.

C. Oral Gavage (p.o.)^[1]^[11]

- Materials: Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice), sterile syringes.
- Procedure:
 - Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.
 - Firmly restrain the mouse by the scruff to prevent head movement.
 - Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus without resistance.
 - Once the needle is inserted to the pre-measured depth, slowly administer the **zosuquidar** solution.
 - After administration, gently and smoothly withdraw the gavage needle.
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

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